molecular formula C11H7BrOS B1276970 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid CAS No. 1385694-70-1

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

Cat. No.: B1276970
CAS No.: 1385694-70-1
M. Wt: 267.14 g/mol
InChI Key: RQQDVYVFIYKWNT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is an organic compound that belongs to the class of acetic acids It features a bromophenyl group and an isobutyryloxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid typically involves the following steps:

    Esterification: The isobutyryloxy group can be introduced through an esterification reaction using isobutyric acid and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in a suitable solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(isobutyryloxy)acetic Acid: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-2-(isobutyryloxy)acetic Acid: Similar structure with a methyl group instead of bromine.

Uniqueness

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

IUPAC Name

2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHIJSKRSRZFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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